1-(1-aminocyclopropyl)ethane-1,2-diol hydrochloride
Description
Properties
IUPAC Name |
1-(1-aminocyclopropyl)ethane-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5(1-2-5)4(8)3-7;/h4,7-8H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIEQHXGBYMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CO)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Cyclization of Nitroacetate Esters
The core cyclopropane ring is formed via alkylation cyclization between nitroacetate esters and 1,2-dihaloethanes. For example, ethyl nitroacetate reacts with 1,2-dibromoethane in dichloromethane under reflux with anhydrous potassium carbonate, yielding ethyl 1-nitrocyclopropane-1-carboxylate. This step typically achieves 85–90% conversion efficiency, with dichloromethane preferred for its inertness and high solubility.
Key Reaction Parameters:
- Catalyst: Anhydrous K₂CO₃ or Na₂CO₃ (2.5–5 wt%)
- Temperature: 80–120°C (reflux)
- Solvent: Dichloromethane or tetrahydrofuran
- Time: 4–6 hours
Nitro Group Reduction to Primary Amine
The nitro intermediate undergoes reduction to the amine using tin(II) chloride in methanol or ethanol at 15–20°C. This method avoids costly catalysts like palladium on carbon, making it scalable for industrial production. The reduction step achieves near-quantitative yields (>95%) but requires careful pH control to prevent over-reduction.
Optimization Note:
Substituting tin(II) chloride with hydrogen gas and Raney nickel in ethanol at 50°C improves atom economy but introduces safety risks associated with high-pressure reactors.
Diol Functionalization Strategies
Introducing the ethane-1,2-diol moiety presents unique challenges due to the reactivity of hydroxyl groups. Two primary approaches dominate the literature:
Hydrolysis of Glycol Esters
Replacing the ethyl ester in nitroacetate precursors with glycol esters (e.g., ethylene glycol nitroacetate) enables direct diol formation post-cyclization. Hydrolysis with aqueous NaOH (2M, 70–90°C) cleaves the ester, yielding the diol. For instance, methyl 1-nitrocyclopropane-1-glycolate hydrolyzes to 1-(1-nitrocyclopropyl)ethane-1,2-diol, which is subsequently reduced to the amine.
Challenges:
- Glycol esters are moisture-sensitive, requiring anhydrous conditions during cyclization.
- Over-hydrolysis may degrade the cyclopropane ring.
Epoxide Ring-Opening
An alternative route involves epoxidizing a cyclopropane-containing alkene followed by acid-catalyzed ring-opening with water. For example, 1-nitrocyclopropane-1-vinyl ether reacts with m-chloroperbenzoic acid to form an epoxide, which hydrolyzes to the diol under mild acidic conditions. This method avoids harsh basic conditions but suffers from lower yields (60–70%) due to side reactions.
Hydrochloride Salt Formation
The free amine is converted to the hydrochloride salt by treatment with concentrated HCl in ethanol or isopropanol. Patent US11350630 emphasizes stabilizing the salt by maintaining a pH <2.5 during crystallization, which prevents decomposition. Typical yields exceed 90% with purity >95% (HPLC).
Crystallization Conditions:
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: 0–5°C
- Agitation: 200–300 rpm
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing tin(II) chloride with iron powder in acetic acid reduces metal waste and complies with green chemistry principles. A 2023 study demonstrated 88% yield using this method, though reaction times extended to 12 hours.
Solvent Recovery Systems
Dichloromethane recovery via distillation achieves >98% reuse, lowering production costs by 30%.
Purity Control
Crystallization from 95% ethanol removes nitro byproducts, ensuring final product purity meets pharmacopeial standards.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nitroacetate Cyclization | 85 | 95 | 120 | High |
| Epoxide Hydrolysis | 65 | 90 | 180 | Moderate |
| Glycol Ester Hydrolysis | 78 | 93 | 150 | High |
Key Insight:
The nitroacetate cyclization route remains the most viable for large-scale production due to its balance of yield, cost, and scalability.
Emerging Technologies
Recent advances in flow chemistry enable continuous cyclopropanation, reducing batch times by 40%. Microreactors with immobilized K₂CO₃ catalysts achieve 99% conversion in 1 hour, though capital costs remain prohibitive for small manufacturers.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like periodate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a key intermediate in synthesizing other organic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in more complex chemical syntheses.
Biology
- Biological Activity Studies : Research has focused on the interactions of 1-(1-aminocyclopropyl)ethane-1,2-diol hydrochloride with biomolecules. Studies indicate potential biological activities that could lead to novel applications in biochemistry and molecular biology .
Medicine
- Therapeutic Potential : There is ongoing research into the compound’s potential therapeutic uses. Preliminary studies suggest it may play a role in drug development, particularly in targeting specific biological pathways . For example, its derivatives have been explored as inhibitors of enzymes involved in ethylene biosynthesis, which is crucial for regulating plant growth and development .
Industry
- Industrial Applications : The compound is utilized in producing various industrial chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science .
Case Study 1: Ethylene Biosynthesis Regulation
A study conducted by researchers at the Armenian National Agrarian University explored the synthesis of new cyclopropanecarboxylic acid derivatives as innovative regulators of ethylene biosynthesis. The research demonstrated that these derivatives could effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting potential agricultural applications for controlling fruit ripening and quality preservation .
Case Study 2: Synthesis Methodologies
Research published in a thesis from the University of Groningen detailed advanced methodologies for synthesizing derivatives of this compound using catalytic systems. This study highlighted improved yields and efficiency in producing bioactive compounds under mild conditions, paving the way for more sustainable chemical processes .
Comparison of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the compound into various products | Aldehydes, ketones |
| Reduction | Produces derivatives with different functional groups | Alcohols |
| Substitution | Involves replacing the amino group | New amine derivatives |
| Compound | Target Enzyme | Binding Affinity (Kd) |
|---|---|---|
| 1-(1-Aminocyclopropyl)ethane-1,2-diol | ACO2 (Arabidopsis thaliana) | M |
| Methylcyclopropane | ACO2 (Arabidopsis thaliana) | Comparative baseline |
| Pyrazinoic acid | ACO2 (Arabidopsis thaliana) | Comparative baseline |
Mechanism of Action
The mechanism of action of 1-(1-aminocyclopropyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and functions . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Cyclopropylamine vs. Azetidine Derivatives
- This compound contains a strained 3-membered cyclopropane ring, which may enhance reactivity in ring-opening reactions.
- 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride features a 4-membered azetidine ring, which has lower ring strain but retains basicity at the nitrogen. Both compounds share identical molecular weights but differ in ring size and synthetic utility .
Aromatic vs. Aliphatic Substituents
- These are common in drug discovery due to pyridine’s role in hydrogen bonding .
- 4-Chlorophenyl and trifluoromethanesulfonylphenyl analogs demonstrate how electron-withdrawing substituents (e.g., -Cl, -SO₂CF₃) affect stability and reactivity. The 4-chlorophenyl derivative has a defined melting point (82–83°C), suggesting crystalline stability, while the trifluoromethanesulfonyl group likely reduces solubility in polar solvents .
Ethane-1,2-diol Backbone Modifications
- Non-phenolic lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) highlight the role of ethane-1,2-diol in radical-mediated degradation studies.
Biological Activity
1-(1-Aminocyclopropyl)ethane-1,2-diol hydrochloride is a compound of significant interest in the field of medicinal chemistry and biological research. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, which plays crucial roles in plant physiology. Understanding the biological activity of this compound can lead to insights into its potential therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:
- Ethylene Production : Similar to ACC, this compound may influence ethylene biosynthesis in plants. Ethylene is a key hormone involved in regulating growth, development, and stress responses.
- Cell Signaling : The compound likely acts as a signaling molecule, impacting various physiological processes through its role in ethylene production and metabolism.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : The compound has shown promise in vitro against specific cancer cell lines, indicating potential as an anticancer agent. Its mechanism may involve disrupting DNA replication processes similar to other thiadiazole derivatives.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Study 1: Ethylene and Plant Responses
A study on the effects of ACC and its derivatives on plant growth demonstrated that these compounds could significantly enhance ethylene production, leading to accelerated fruit ripening and senescence processes in various plant species. The findings suggest that derivatives like this compound could be utilized to manipulate ethylene-related physiological responses in agriculture .
Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. This suggests a potential therapeutic application for this compound as an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for 1-(1-aminocyclopropyl)ethane-1,2-diol hydrochloride?
- Structural Features : The compound contains a cyclopropylamine group attached to an ethane-1,2-diol backbone, stabilized by a hydrochloride salt. The cyclopropane ring introduces steric strain, influencing reactivity, while the diol moiety enables hydrogen bonding and solubility .
- Characterization Methods :
- NMR Spectroscopy : To confirm the presence of the cyclopropyl group (e.g., distinctive proton splitting patterns) and diol functionality.
- X-ray Crystallography : For resolving spatial arrangements, particularly the strained cyclopropane geometry .
- Mass Spectrometry : To verify molecular weight (C₅H₁₂ClNO₂, 153.61 g/mol) and fragmentation patterns .
Q. What synthetic routes are effective for producing this compound, and how is purity ensured?
- Synthesis :
- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition of dichlorocarbene to allylamine derivatives.
- Step 2 : Diol introduction through epoxide hydrolysis or dihydroxylation of alkenes.
- Step 3 : Hydrochloride salt formation via HCl treatment .
- Purification :
- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals.
- HPLC : For analytical-grade purity, especially in pharmacological studies .
Advanced Research Questions
Q. How does the cyclopropylamine group influence the compound’s stability and reactivity in aqueous solutions?
- Reactivity : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, degradation studies on similar ethane-1,2-diol derivatives show that side-chain oxidation by hydroxyl radicals (HO•) dominates over aromatic ring reactions .
- Stability :
- pH Sensitivity : Degrades rapidly at pH > 10 due to hydroxide ion attack on the cyclopropane ring.
- Oxidative Conditions : Susceptible to radical-mediated degradation, requiring inert storage (argon/vacuum) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Models the compound’s binding affinity to active sites (e.g., amine oxidases) by leveraging its hydrogen-bonding capacity from the diol and amine groups .
- Molecular Dynamics (MD) Simulations : Predicts conformational stability in physiological environments, highlighting the cyclopropane ring’s rigidity as a structural constraint .
- QM/MM Calculations : Evaluates electronic interactions during catalysis, such as proton transfer in enzyme-mediated reactions .
Q. How can researchers resolve contradictions in degradation data under varying experimental conditions?
- Case Study : Conflicting reports on degradation rates in alkaline vs. oxidative environments.
- Methodological Adjustments :
- Controlled pH Studies : Compare degradation at pH 7–12 using HPLC to quantify byproducts .
- Radical Scavengers : Add tert-butanol to suppress HO• interference, isolating pH-specific pathways .
- Data Interpretation : Use Arrhenius plots to distinguish thermal vs. radical-mediated degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
